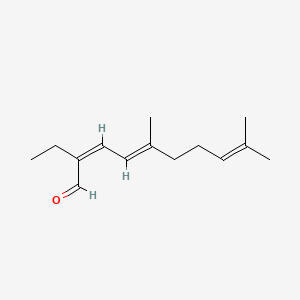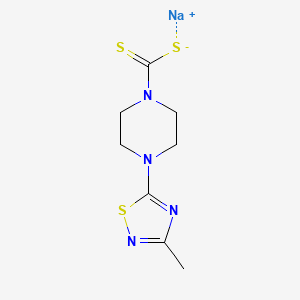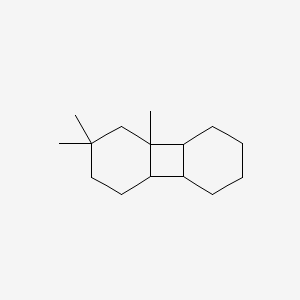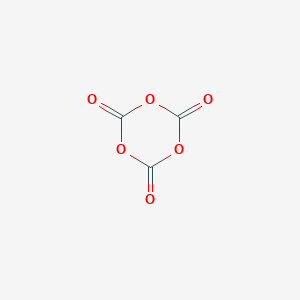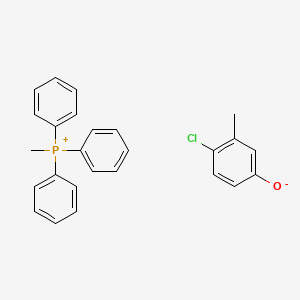
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of 4-chloro-3-methylphenol and methyl(triphenyl)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenolate involves the reaction of 3-methylphenol with potassium peroxymonosulfate and ammonium chloride in acetonitrile . The resulting product is then reacted with methyl(triphenyl)phosphanium to form the final compound. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenol derivatives.
Scientific Research Applications
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: Similar in structure but with an additional methyl group, leading to different reactivity and applications.
4-chloro-2-methylphenol: Differing in the position of the methyl group, which affects its chemical properties and uses.
3-chloro-4-methylphenol: Another positional isomer with distinct chemical behavior.
Uniqueness
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium is unique due to its combination of phenolate and phosphanium functionalities, which confer distinct reactivity and potential applications not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
94231-03-5 |
|---|---|
Molecular Formula |
C26H24ClOP |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C7H7ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-4-6(9)2-3-7(5)8/h2-16H,1H3;2-4,9H,1H3/q+1;/p-1 |
InChI Key |
SCNPQLWLCQZOFF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)[O-])Cl.C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



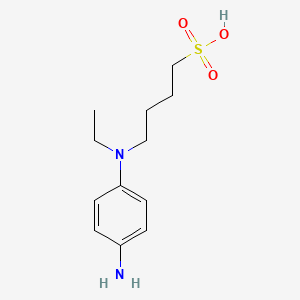
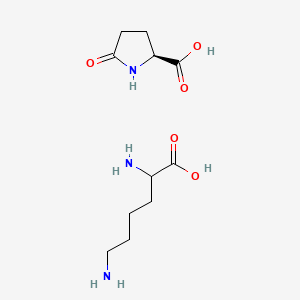
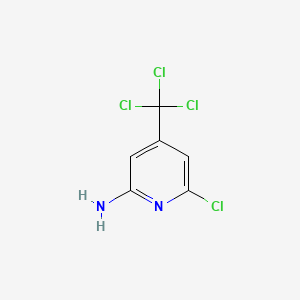
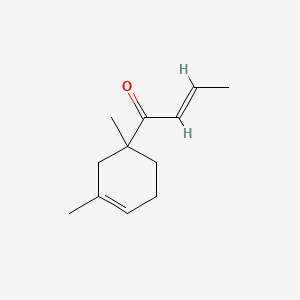
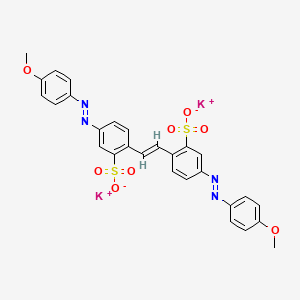
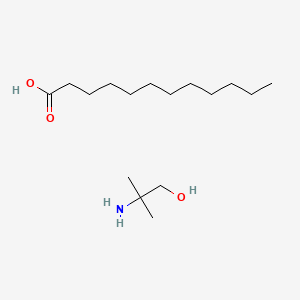
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)

![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
